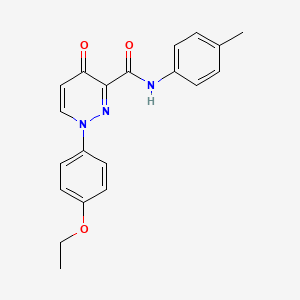![molecular formula C19H20O3 B14991467 10-(tert-butyl)-3,4-dihydro-1H-benzo[c]furo[3,2-g]chromen-5(2H)-one](/img/structure/B14991467.png)
10-(tert-butyl)-3,4-dihydro-1H-benzo[c]furo[3,2-g]chromen-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE is a complex organic compound that belongs to the class of furochromones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furochromone core with a tert-butyl group attached, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE can be achieved through a multi-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones, an aromatic aldehyde, and isonitrile. This reaction is typically carried out under microwave irradiation, which enhances the reaction rate and yield. The process is catalyst-free and solvent-free, making it environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation and solvent-free conditions ensures high efficiency and minimal environmental impact. The reaction can be carried out in large reactors with precise control over temperature and reaction time to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furochromone core to dihydrofurochromones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrofurochromones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential as an antibacterial, antifungal, and antioxidant agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
5H-Benzo[c]furo[3,2-g]chromen-5-ones: These compounds share a similar core structure but lack the tert-butyl group.
Furochromones: A broader class of compounds with diverse biological activities.
Coumarins: Structurally related compounds with a wide range of applications in medicine and industry.
Uniqueness
The presence of the tert-butyl group in 10-(TERT-BUTYL)-1,2,3,4-TETRAHYDRO-5H-BENZO[C]FURO[3,2-G]CHROMEN-5-ONE distinguishes it from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-tert-butyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)15-10-21-16-9-17-13(8-14(15)16)11-6-4-5-7-12(11)18(20)22-17/h8-10H,4-7H2,1-3H3 |
InChI Key |
DQPXWADFNRANQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991392.png)
![4-fluoro-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14991400.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14991412.png)
![N-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B14991422.png)
![1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14991424.png)
![butyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14991428.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B14991433.png)
![3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14991444.png)
![N-(3-chloro-4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14991449.png)
![6-chloro-3,4-dimethyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14991452.png)


![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14991480.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14991481.png)
